N-(4-Iodphenyl)benzamid
Übersicht
Beschreibung
N-(4-iodophenyl)benzamide: is an organic compound with the molecular formula C13H10INO It is a derivative of benzamide where the amide nitrogen is substituted with a 4-iodophenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: N-(4-iodophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific proteins or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing N-(4-iodophenyl)benzamide involves the direct condensation of 4-iodoaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction between 4-iodophenylboronic acid and benzamide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under inert conditions.
Industrial Production Methods: Industrial production of N-(4-iodophenyl)benzamide may involve large-scale application of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(4-iodophenyl)benzamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Products may include various oxidized forms of the benzamide moiety.
Reduction Products: Reduced forms of the benzamide, potentially leading to amines.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)benzamide depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites on the target molecule, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
- N-(4-bromophenyl)benzamide
- N-(4-chlorophenyl)benzamide
- N-(4-fluorophenyl)benzamide
Comparison:
- Uniqueness: The presence of the iodine atom in N-(4-iodophenyl)benzamide makes it more reactive in substitution reactions compared to its bromine, chlorine, or fluorine analogs. This increased reactivity can be advantageous in certain synthetic applications.
- Reactivity: Iodine is a better leaving group than bromine, chlorine, or fluorine, making N-(4-iodophenyl)benzamide more suitable for reactions requiring a good leaving group.
Biologische Aktivität
N-(4-iodophenyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
N-(4-iodophenyl)benzamide has the molecular formula , with a molecular weight of approximately 295.13 g/mol. The compound features an iodine atom attached to a phenyl group that is further linked to a benzamide moiety. This structure influences its reactivity and biological activity, particularly in therapeutic applications.
Synthesis
The synthesis of N-(4-iodophenyl)benzamide typically involves the reaction between 4-iodoaniline and benzoyl chloride. The general reaction scheme can be summarized as follows:
- Reagents : 4-Iodoaniline + Benzoyl Chloride
- Conditions : The reaction is usually carried out under controlled temperature and solvent conditions.
- Purification : Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Biological Activities
Research has highlighted several promising biological activities associated with N-(4-iodophenyl)benzamide:
1. Anticancer Activity
N-(4-iodophenyl)benzamide has shown potential anticancer properties in various studies. Its derivatives have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-(4-iodophenyl)benzamide | MCF-7 (breast cancer) | 15.2 | |
N-(4-iodophenyl)benzamide | HeLa (cervical cancer) | 12.8 |
2. Antimicrobial Activity
The compound exhibits notable antimicrobial properties, suggesting potential applications in treating infections caused by bacteria and fungi.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition Zone (mm) | |
Escherichia coli | Inhibition Zone (mm) |
The mechanism by which N-(4-iodophenyl)benzamide exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The iodine atom enhances its binding affinity, potentially leading to the inhibition or activation of critical pathways involved in disease processes.
Case Studies
Several studies have investigated the biological activity of N-(4-iodophenyl)benzamide:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated various benzamide derivatives, including N-(4-iodophenyl)benzamide, against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast and cervical cancer cells .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound demonstrated effective inhibition against common pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Applications
N-(4-iodophenyl)benzamide finds applications across various fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer and antimicrobial agents.
- Imaging Studies : Its radiolabeled derivatives are explored for use in imaging due to the presence of iodine atoms.
- Organic Synthesis : It serves as a building block in synthesizing more complex organic compounds.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKGAPLFCABOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.